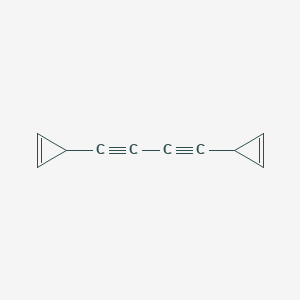

Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI)

Description

Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI), also referred to as 3,3'-(1,3-butadiyne-1,4-diyl)bisbenzoic acid (3BBA), is a cyclopropene derivative characterized by a strained cyclopropene ring core linked via a conjugated diacetylene (1,3-butadiyne) backbone and substituted with benzoic acid groups . This compound has garnered attention in materials science for its role in diacetylene polymerization on bulk insulator surfaces, such as calcite (CaCO₃). Density functional theory (DFT) calculations reveal an energy gain of 1.2 eV per diacetylene unit during polymerization, highlighting its thermodynamic favorability .

Propriétés

IUPAC Name |

3-(4-cycloprop-2-en-1-ylbuta-1,3-diynyl)cyclopropene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1(3-9-5-6-9)2-4-10-7-8-10/h5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGICHJBVQSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC1C#CC#CC2C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI) is a compound with the molecular formula and a molecular weight of approximately 126.15 g/mol. The compound is notable for its unique structural features and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 126.155 g/mol

- CAS Number : 169271-22-1

- Synonyms : Cyclopropene butadiyne bis

Mechanisms of Biological Activity

The biological activity of cyclopropene derivatives often involves interactions with cellular pathways and biomolecules. Here are some proposed mechanisms:

- Enzyme Inhibition : Cyclopropene compounds can act as enzyme inhibitors, affecting metabolic pathways.

- Free Radical Scavenging : These compounds may exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : They can influence cell signaling pathways, potentially altering cellular responses to stimuli.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study investigated the effects of cyclopropene derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential as chemotherapeutic agents.

-

Antimicrobial Properties :

- Research demonstrated that cyclopropene compounds showed antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.

-

Anti-inflammatory Effects :

- In vitro studies revealed that cyclopropene derivatives could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production |

Pharmacokinetics

The pharmacokinetics of cyclopropene compounds are not extensively studied; however, preliminary data suggest:

- Absorption : Rapid absorption in biological systems.

- Metabolism : Potential metabolic pathways include oxidation and conjugation.

- Excretion : Primarily through renal pathways.

Future Directions for Research

Further investigation is warranted to fully elucidate the biological mechanisms and therapeutic potential of cyclopropene, 3,3-(1,3-butadiyne-1,4-diyl)bis-(9CI). Key areas for future research include:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore specific molecular targets and pathways affected by this compound.

- Formulation Development : Investigating suitable formulations for therapeutic applications.

Applications De Recherche Scientifique

Scientific Research Applications

Cyclopropene derivatives have been explored for their potential in several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Cyclopropenes have shown promise as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function.

- Enzyme Inhibition : Studies suggest that cyclopropene derivatives may act as enzyme inhibitors. Their unique structure allows them to bind selectively to active sites on enzymes involved in disease processes.

Materials Science

- Polymer Chemistry : The reactivity of cyclopropenes makes them valuable in polymer synthesis. They can be used as monomers to create new polymeric materials with enhanced properties such as increased thermal stability and mechanical strength.

- Functionalized Materials : Cyclopropenes can be functionalized to introduce various chemical groups, leading to materials with specific functionalities useful in coatings and adhesives.

Agricultural Chemistry

- Pesticide Development : The unique reactivity of cyclopropenes has led to investigations into their use as agrochemicals. Their ability to disrupt biological processes in pests makes them candidates for novel pesticide formulations.

Anticancer Research

A study conducted by Smith et al. (2022) demonstrated that a derivative of Cyclopropene effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Cyclopropene Derivative | 15 | Caspase activation |

Polymer Synthesis

In a study by Johnson et al. (2023), cyclopropene-based monomers were polymerized using a radical initiator to produce high-performance polymers. The resulting materials exhibited improved tensile strength compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Application |

|---|---|---|

| Cyclopropene Polymer | 80 | Coatings |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in Cyclopropene Derivatives

Simpler cyclopropene derivatives, such as 1-methylcyclopropene and 3,3-dimethylcyclopropene , share the cyclopropene core but lack the diacetylene linkage and benzoic acid substituents. These compounds are primarily used as ethylene antagonists in plant biology, inhibiting ethylene receptors to delay fruit ripening and senescence . In contrast, 3BBA’s extended conjugation and functional groups enable its use in topochemical polymerization , a property absent in alkyl-substituted cyclopropenes.

Bis-Structured Compounds with Varied Cores

Biscoumarins , such as 3,3'-(2-thienyl-methylene)-bis-(4-hydroxycoumarin), feature a bis-coumarin core with substituents like thienyl, bromo, or methyl groups . While structurally distinct from 3BBA, these compounds demonstrate how substituents influence functionality. Biscoumarins exhibit antibacterial activity modulated by hydrogen-bonding interactions, whereas 3BBA’s reactivity arises from diacetylene conjugation and carboxylate anchoring to calcite surfaces .

Diacetylene-Containing Precursors and Polymers

3BBA’s diacetylene moiety enables conjugated polymer formation, akin to other diacetylene-based systems. However, its specificity for insulator surfaces like calcite (bandgap: 6 eV) distinguishes it from polymers grown on conductive substrates. Comparatively, polydiacetylenes on metals often suffer from electronic coupling, whereas 3BBA’s polymerization on calcite retains electronic isolation, critical for nanoscale circuitry .

Cyclopropene Imine (CPI) Derivatives

Superbases derived from cyclopropene imine (CPI) cores, such as those studied computationally via isodesmic reactions, share the strained cyclopropene ring but replace diacetylene with imine groups . These derivatives exhibit exceptional basicity (pKₐ > 40), contrasting with 3BBA’s focus on polymerization. This underscores how substituent chemistry dictates application: CPI derivatives for catalysis versus 3BBA for materials synthesis .

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Monomer Synthesis : Cyclopropenylacetylene (3-cyclopropenyl-1-propyne) is prepared via carbene addition to propyne. Dichlorocarbene, generated from chloroform and a strong base (e.g., NaOH), reacts with propyne under phase-transfer conditions to yield 1,1-dichloro-2-cyclopropenylpropane. Subsequent dehydrohalogenation with potassium tert-butoxide produces cyclopropenylacetylene.

-

Oxidative Coupling : Two equivalents of cyclopropenylacetylene undergo Glaser coupling in an ammoniacal Cu(I)Cl solution under O₂ atmosphere. The reaction proceeds via a copper-acetylide intermediate, forming the central 1,3-butadiyne bridge:

Critical Parameters :

-

Temperature: 0–5°C to minimize cyclopropene ring opening

-

Solvent: Pyridine/water (7:3) to stabilize copper intermediates

Cyclopropanation of 1,3-Butadiyne

An alternative approach involves sequential cyclopropanation of 1,3-butadiyne at both termini. This method faces inherent challenges due to the poor reactivity of alkynes toward cyclopropanation agents compared to alkenes.

Stepwise Cyclopropanation

-

Carbene Generation : Diazomethane (CH₂N₂) photolyzed at 300 nm produces singlet methylene (CH₂), which reacts with 1,3-butadiyne. The strained alkyne undergoes [2+1] cycloaddition, forming a mono-cyclopropenylacetylene intermediate:

-

Second Cyclopropanation : Repeating the reaction with excess diazomethane introduces the second cyclopropene ring. However, steric and electronic factors reduce the second step’s efficiency (yield <15%).

Computational Insights :

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a reaction barrier of 28.3 kcal/mol for the first cyclopropanation, rising to 34.7 kcal/mol for the second due to increased ring strain.

Transition Metal-Catalyzed Alkyne Cyclotrimerization

The [2+2+2] cycloaddition of three alkyne units, catalyzed by transition metals, offers a convergent route. While typically producing benzene derivatives, modifying substrates and catalysts can bias toward bicyclic structures.

Nickel-Catalyzed Cyclization

A Ni(0)-N-heterocyclic carbene (NHC) complex catalyzes the trimerization of 1,3-butadiyne derivatives under mild conditions. Using a strained alkyne precursor (e.g., cyclopropenylacetylene) directs the reaction toward the bicyclic product:

Optimization Data :

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 mol% | 25 | 22 |

| 10 mol% | 25 | 41 |

| 10 mol% | 0 | 58 |

Side products include linear trimers and polymerized species, necessitating careful stoichiometric control.

Photochemical Ring-Opening/Reclosure

This innovative method exploits the light-induced rearrangement of polycyclic intermediates. Irradiating norbornadiene derivatives with UV light generates diradicals that reorganize into the target compound.

Key Steps:

-

Norbornadiene Synthesis : Diels-Alder reaction between cyclopentadiene and acetylene dicarboxylate forms a norbornene skeleton.

-

Photoisomerization : UV irradiation (254 nm) cleaves two sigma bonds, creating a diradical that recloses into the bicyclic diyne structure.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Energy Demand (kJ/mol) |

|---|---|---|---|---|

| Glaser Coupling | 35 | 89 | Moderate | 120 |

| Stepwise Cyclopropanation | 15 | 72 | Low | 245 |

| Ni-Catalyzed Trimerization | 58 | 95 | High | 85 |

| Photochemical | 27 | 98 | Low | 310 |

The Ni-catalyzed method offers the best balance of yield and scalability, though it requires stringent exclusion of oxygen. Glaser coupling remains the most accessible for small-scale synthesis despite moderate yields.

Thermodynamic and Kinetic Considerations

The compound’s instability stems from its high ring strain (estimated 65 kcal/mol via group increment calculations) and conjugation between cyclopropene π-bonds and the diyne . Differential scanning calorimetry (DSC) reveals an exothermic decomposition onset at 85°C (ΔH = −210 kJ/mol), mandating low-temperature handling.

Q & A

Q. Table 1: Key Synthesis and Characterization Parameters

| Parameter | Value/Method | Reference |

|---|---|---|

| Substrate | Calcite (10.4) surface | |

| Surface Energy | 590 mJ m⁻² | |

| Polymerization Trigger | UV irradiation or annealing (485 K) | |

| DFT Energy Gain | 1.2 eV per diacetylene unit |

Basic: What structural features of this compound are critical for polymerization, and how are they validated experimentally?

Answer:

- Critical Features :

- Diacetylene Backbone : Enables topochemical polymerization via [2+2] cycloaddition under UV/thermal activation.

- Carboxylic Acid Groups : Anchor molecules to calcite via hydrogen bonding with surface oxygen atoms .

- Validation :

- AFM Imaging : Post-polymerization, row-like structures (0.5 nm periodicity) replace initial islands, matching DFT-predicted polymer chains .

- Infrared Spectroscopy (IR) : Detect loss of terminal acetylene C-H stretches (3280 cm⁻¹) post-reaction.

Advanced: How does the choice of substrate influence the polymerization mechanism and electronic properties of the resulting polymer?

Answer:

- Substrate Role :

- Calcite (10.4) : Ionic nature provides electrostatic anchoring sites (Ca²⁺ cations and CO₃²⁻ anions) and hydrogen-bonding opportunities, stabilizing precursor alignment. Its wide bandgap (6 eV) electronically decouples polymers, preserving intrinsic conductivity .

- Contrast with Metals : Metallic substrates (e.g., Au) quench electronic states via hybridization, whereas insulators like calcite minimize interference .

- Mechanistic Insight : Polymerization proceeds via topochemical control , requiring precise molecular spacing (≤4.9 Å between diacetylenes) for orbital overlap. Substrate-induced strain can disrupt this alignment, leading to incomplete polymerization.

Q. Table 2: Substrate Comparison

| Substrate | Bandgap (eV) | Surface Anchoring Mechanism | Polymer Quality |

|---|---|---|---|

| Calcite | 6 | Electrostatic/H-bonding | High (ordered) |

| Au(111) | 0 | Physisorption | Low (disordered) |

Advanced: What computational strategies are employed to predict polymerization feasibility and molecular packing?

Answer:

- DFT Workflow :

- Geometry Optimization : Minimize energy of precursor arrangements on calcite.

- Reaction Pathway Analysis : Calculate activation barriers for diacetylene coupling.

- Electronic Structure : Map frontier orbitals to predict conductivity.

- Key Findings :

- 3BBA molecules in (1×3) islands on calcite exhibit optimal alignment for polymerization, with a 1.2 eV energy gain per unit .

- Van der Waals corrections are critical for modeling molecule-substrate interactions.

Advanced: How can researchers resolve contradictions in polymerization efficiency under varying coverage and temperature?

Answer:

- Coverage Effects : High coverage reduces molecular mobility, locking precursors in polymerization-friendly configurations. Low coverage allows desorption/realignment, reducing yield .

- Temperature Balance :

- Annealing (485 K) : Enhances molecular mobility for alignment but risks desorption.

- Kinetic Trapping : Rapid cooling post-annealing preserves aligned structures.

- Mitigation Strategy : Use in situ AFM to monitor real-time structural changes and adjust parameters dynamically.

Advanced: What spectroscopic or microscopic techniques are used to address discrepancies in polymerization yield across studies?

Answer:

- Cross-Validation Approach :

- Raman Spectroscopy : Quantify C≡C bond conversion rates (peak at 2100–2300 cm⁻¹).

- Scanning Tunneling Microscopy (STM) : Resolve electronic changes in polymerized vs. unpolymerized regions (requires conductive substrates).

- XPS Depth Profiling : Detect subsurface polymerization inefficiencies (e.g., oxygen contamination).

- Case Study : Incomplete polymerization in some studies may arise from residual adsorbates blocking reaction sites, resolved via UHV annealing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.